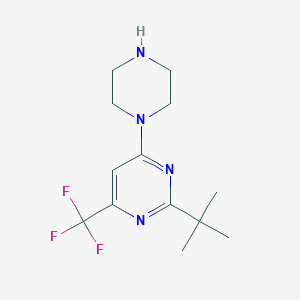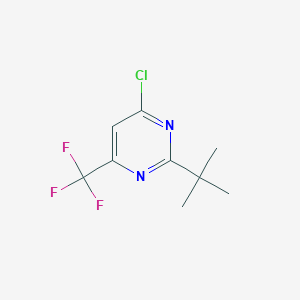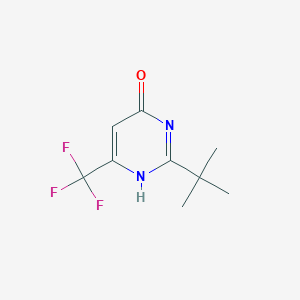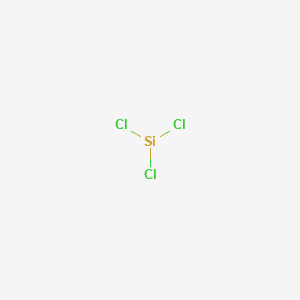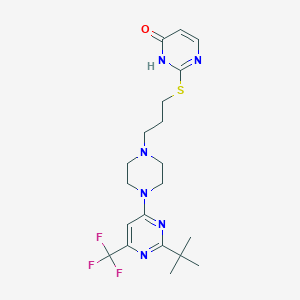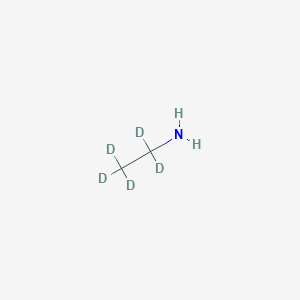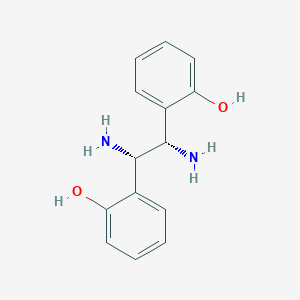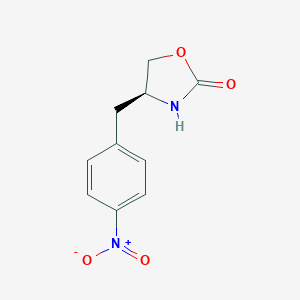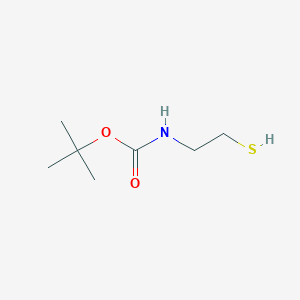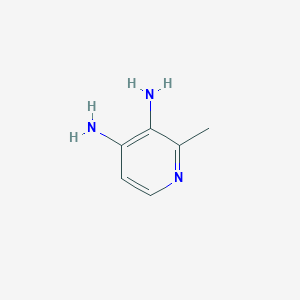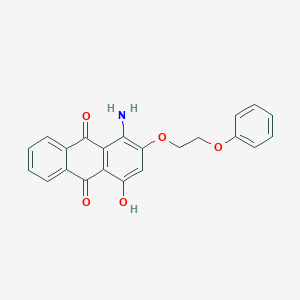
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)-, also known as AQ4N, is an organic compound that has gained significant attention in the field of cancer research. AQ4N is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. The activation of AQ4N produces a cytotoxic agent that selectively targets cancer cells while sparing healthy cells. This makes AQ4N a promising candidate for cancer therapy.
Mécanisme D'action
The activation of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- under hypoxic conditions produces a cytotoxic agent that induces DNA damage and cell death in cancer cells. The cytotoxic agent is believed to be a nitroreductase enzyme that is overexpressed in hypoxic cancer cells. This selective activation of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- in cancer cells makes it a promising candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest. 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. This makes 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has several advantages for lab experiments. It is a selective cytotoxic agent that targets cancer cells while sparing healthy cells. It also enhances the efficacy of radiation therapy and chemotherapy. However, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has some limitations for lab experiments. It requires hypoxic conditions for activation, which can be difficult to replicate in vitro. It also has limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- research. One direction is to optimize the synthesis method to improve the yield and purity of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)-. Another direction is to develop new delivery methods for 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- to improve its solubility and bioavailability. Further preclinical and clinical studies are also needed to evaluate the safety and efficacy of 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- in humans. Additionally, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- can be combined with other cancer therapies to enhance their efficacy and reduce toxicity. Overall, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has great potential as a cancer therapy and further research is needed to fully explore its potential.
Méthodes De Synthèse
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- can be synthesized using various methods, including the condensation of 9,10-anthraquinone-2-sulfonyl chloride with 2-phenoxyethanol, followed by the reaction with ethylenediamine. Another method involves the reaction of 9,10-anthraquinone-2-sulfonyl chloride with 2-(2-phenoxyethoxy)ethanol and ammonia.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has been extensively studied for its potential use in cancer therapy. In preclinical studies, 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- has also been shown to enhance the efficacy of radiation therapy and chemotherapy in animal models.
Propriétés
Numéro CAS |
17418-59-6 |
|---|---|
Nom du produit |
9,10-Anthracenedione, 1-amino-4-hydroxy-2-(2-phenoxyethoxy)- |
Formule moléculaire |
C22H17NO5 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
1-amino-4-hydroxy-2-(2-phenoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO5/c23-20-17(28-11-10-27-13-6-2-1-3-7-13)12-16(24)18-19(20)22(26)15-9-5-4-8-14(15)21(18)25/h1-9,12,24H,10-11,23H2 |
Clé InChI |
QIQBPLFYOLFHTB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
SMILES canonique |
C1=CC=C(C=C1)OCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Autres numéros CAS |
17418-59-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



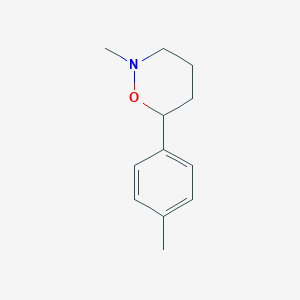
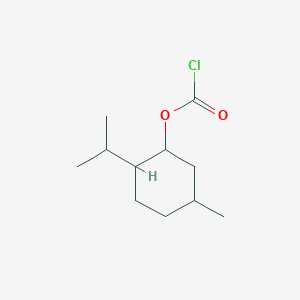
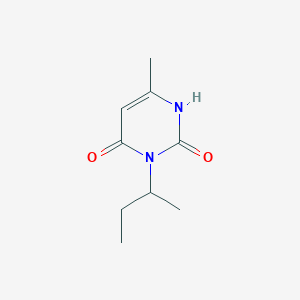
![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)
